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Compound of Interest

Compound Name: 2-Ethenyl-4-methyl-1,3-thiazole

CAS No.: 45534-10-9

Cat. No.: B1592359

Get Quote

Introduction & Retrosynthetic Analysis
2-vinyl-4-methylthiazole is a 2,4-disubstituted thiazole characterized by a reactive vinyl group at

the C2 position. Its synthesis is governed by the differential reactivity of the thiazole ring

positions:

C2 Position: The most electrophilic carbon in the ring, but the attached methyl group (in 2,4-

dimethylthiazole) is significantly more acidic (pKa ~29) than the C4-methyl due to the

inductive effect of the adjacent nitrogen and sulfur. This allows for selective deprotonation

and functionalization.

C4 Position: The methyl group here is comparatively inert to weak bases but can be

functionalized under radical conditions or specific metalation protocols.

Retrosynthetic Pathways
We define three primary methodologies based on the starting material availability and desired

scale:
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Method A (Aldol-Type Condensation): Activation of the C2-methyl of 2,4-dimethylthiazole

followed by dehydration. (Best for Bulk/Industrial).

Method B (Wittig Olefination): Olefination of 4-methylthiazole-2-carbaldehyde. (Best for Lab

Scale/High Purity).

Method C (Stille Cross-Coupling): Palladium-catalyzed coupling of 2-bromo-4-

methylthiazole. (Best for Library Synthesis/Derivatization).
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Figure 1: Retrosynthetic analysis showing the three primary disconnection strategies.

Method A: The Modified Aldol Route (Industrial
Standard)
This method utilizes the acidity of the C2-methyl group. It involves a condensation with

formaldehyde to form a hydroxyethyl intermediate, followed by acid-catalyzed dehydration.
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Phase 1: Hydroxyethylation
Reagents: 2,4-Dimethylthiazole, Paraformaldehyde, DMSO (solvent).

Mechanism: Thermal activation or base-mediated deprotonation of the C2-methyl group

creates a nucleophile that attacks formaldehyde.

Protocol:

Setup: Charge a high-pressure glass reactor (sealed tube) with 2,4-dimethylthiazole (1.0 eq)

and paraformaldehyde (1.5 eq). Add DMSO (3 volumes).

Reaction: Seal and heat to 130–140°C for 12–16 hours. The high temperature is required to

depolymerize paraformaldehyde and overcome the activation energy for the weak C2-acid.

Note: Alternatively, use n-Butyllithium (n-BuLi) in THF at -78°C to lithiate the C2-methyl,

then quench with paraformaldehyde gas. This gives higher yields but requires cryogenic

conditions.

Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x).[1] Wash organics

with brine, dry over Na2SO4, and concentrate.

Purification: Flash chromatography (Hexanes/EtOAc) to isolate 2-(2-hydroxyethyl)-4-

methylthiazole.

Phase 2: Dehydration
Reagents: Potassium Bisulfate (KHSO4) or p-Toluenesulfonic acid (pTsOH), Toluene.

Mechanism: E1/E2 elimination of water.

Protocol:

Setup: Dissolve the alcohol intermediate in Toluene (0.1 M). Add catalytic pTsOH (10 mol%)

or excess KHSO4.

Reaction: Reflux with a Dean-Stark trap to continuously remove water. Monitor by TLC until

the starting alcohol is consumed (approx. 4-6 hours).
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Stabilization:Crucial Step: Add a radical inhibitor (e.g., 4-tert-butylcatechol, 100 ppm)

immediately upon cooling to prevent polymerization of the vinyl group.

Purification: Vacuum distillation. Do not use column chromatography with acidic silica as it

may induce polymerization.

Method B: Wittig Olefination (High Precision)
This route avoids the harsh dehydration conditions, making it suitable for small-scale, high-

purity synthesis.

Precursor Synthesis: 4-Methylthiazole-2-carbaldehyde
If not commercially available, synthesize via Selenium Dioxide (SeO2) oxidation of 2,4-

dimethylthiazole (selective for C2-methyl) or formylation of 2-bromo-4-methylthiazole using

DMF/n-BuLi.

Olefination Protocol
Reagents: Methyltriphenylphosphonium bromide (MTPB), Potassium tert-butoxide (KOtBu),

Anhydrous THF.

Step-by-Step:

Ylide Formation: In a flame-dried flask under Argon, suspend MTPB (1.2 eq) in anhydrous

THF. Cool to 0°C.

Deprotonation: Add KOtBu (1.25 eq) portion-wise. The suspension will turn bright yellow

(formation of the phosphorous ylide). Stir for 45 mins at 0°C.

Addition: Add 4-methylthiazole-2-carbaldehyde (1.0 eq) dropwise as a solution in THF.

Reaction: Warm to Room Temperature (RT) and stir for 2 hours.

Quench: Quench with saturated NH4Cl solution.

Workup: Extract with Diethyl Ether (preferred over DCM for easier removal of

triphenylphosphine oxide).
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Purification: The byproduct (Ph3PO) is difficult to remove. Triturate the crude solid with cold

hexanes (product dissolves, Ph3PO precipitates). Filter and distill the filtrate.[2]

Method C: Stille Cross-Coupling (Modular)
Ideal for generating libraries where the vinyl group might be substituted later. This method uses

organotin reagents.[3][4]

Substrate: 2-Bromo-4-methylthiazole.

Coupling Partner: Tributyl(vinyl)stannane.

Catalyst: Pd(PPh3)4 or PdCl2(PPh3)2.

Protocol:

Setup: In a Schlenk tube, dissolve 2-bromo-4-methylthiazole (1.0 eq) in anhydrous 1,4-

Dioxane or Toluene.

Reagents: Add Tributyl(vinyl)stannane (1.1 eq). Degas the solution by bubbling Nitrogen for

15 mins.

Catalyst: Add Pd(PPh3)4 (5 mol%).

Reaction: Seal and heat to 90-100°C for 12 hours. The solution will darken as Pd black

precipitates over time.

Tin Removal (Critical): Cool to RT. Add aqueous Potassium Fluoride (KF) solution and stir

vigorously for 1 hour. This converts toxic tin byproducts into insoluble polymeric

fluorostannanes. Filter through a Celite pad.

Isolation: Extract filtrate with ether, dry, and concentrate. Purify via distillation or rapid silica

filtration.
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Feature
Method A:
Aldol/Dehydration

Method B: Wittig Method C: Stille

Starting Material
2,4-Dimethylthiazole

(Cheap)

4-Methylthiazole-2-

CHO (Expensive)

2-Bromo-4-

methylthiazole

Overall Yield 40-55% 75-85% 80-90%

Atom Economy High Low (Ph3PO waste) Low (Tin waste)

Scalability Excellent (kg scale) Moderate Poor (Toxic waste)

Key Risk
Polymerization during

dehydration
Separation of Ph3PO Organotin toxicity
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Figure 2: Decision matrix for selecting the optimal synthesis route based on project

requirements.
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Safety & Stability
Polymerization: 2-vinylthiazoles are prone to radical polymerization. Always store the final

product at -20°C under Argon, stabilized with 100-500 ppm of BHT or 4-tert-butylcatechol.

Toxicity:

Thiazoles: Generally possess strong odors and potential neuroactivity. Handle in a fume

hood.

Organotins (Method C): Highly toxic and readily absorbed through skin. Use specific

gloving (Laminate/Silver Shield) and quench waste separately.

References
Condensation of 2-Methylthiazoles:Organic Syntheses, Coll. Vol. 3, p. 513 (1955); Vol. 29, p.

54 (1949). Link (Analogous chemistry for 2-methyl activation).

Stille Coupling on Thiazoles:Journal of Organic and Pharmaceutical Chemistry, 21(3), 17–22

(2023). "The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction". Link[5]

Wittig Reaction Mechanism & Protocols:Chemical Reviews, 89(4), 863-927 (1989). "The

Wittig Reaction". Link

Flavor Chemistry of Thiazoles:Journal of Agricultural and Food Chemistry, "Volatile

Components of Roasted Beef". (Provides context on 2-vinyl/alkyl thiazoles as flavorants).

Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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